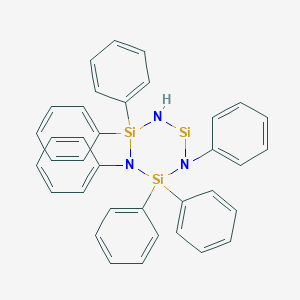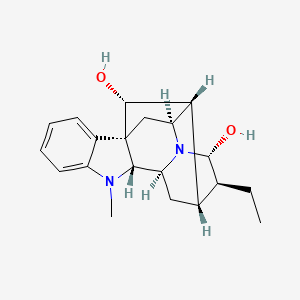
Ajmalan-17,21-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajmalan-17,21-diol is a naturally occurring indole alkaloid found primarily in the roots of the Rauwolfia serpentina plant. It is known for its significant pharmacological properties, particularly its role as an anti-arrhythmic agent. The compound has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ajmalan-17,21-diol can be synthesized through various chemical routes, often involving the extraction from Rauwolfia serpentina followed by purification processes. One common method involves the use of high-performance liquid chromatography (HPLC) to separate the compound from other alkaloids present in the plant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rauwolfia serpentina. The roots of the plant are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as HPLC to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ajmalan-17,21-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Ajmalan-17,21-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used as an anti-arrhythmic agent to manage various forms of tachycardia.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Ajmalan-17,21-diol exerts its effects primarily by blocking sodium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing abnormal heart rhythms. The compound has a high affinity for the Nav 1.5 sodium channel, which is crucial for its anti-arrhythmic properties .
Comparaison Avec Des Composés Similaires
Ajmalan-17,21-diol is often compared with other indole alkaloids such as:
Reserpine: Known for its antihypertensive properties.
Yohimbine: Acts as an adrenergic α2 receptor antagonist.
Ajmalicine: Another alkaloid with cardiovascular effects.
Uniqueness: this compound is unique due to its specific action on sodium channels, making it particularly effective as an anti-arrhythmic agent. Unlike reserpine and yohimbine, which have broader pharmacological effects, this compound is more targeted in its action .
Propriétés
Formule moléculaire |
C20H26N2O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16+,17-,18+,19+,20+/m0/s1 |
Clé InChI |
CJDRUOGAGYHKKD-OVXZWHIBSA-N |
SMILES isomérique |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)

![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13395616.png)
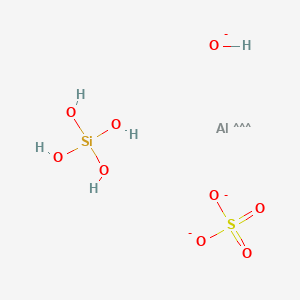

![acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester](/img/structure/B13395628.png)
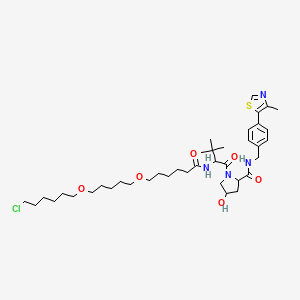
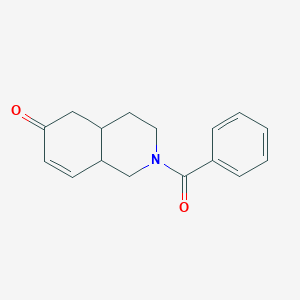

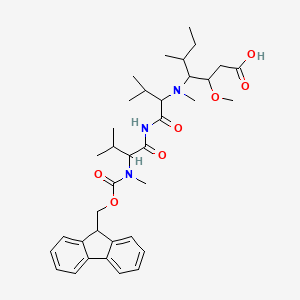

![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
